

Cevidoplenib Demonstrates Potent Anti-Inflammatory Effects in Preclinical Autoimmune Models

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Compound of Interest

Compound Name: Cevidoplenib

Cat. No.: B606608

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New York, NY – November 10, 2025 – **Cevidoplenib**, a selective spleen tyrosine kinase (SYK) inhibitor, shows significant promise in mitigating autoimmune responses in preclinical models of lupus and rheumatoid arthritis. In direct comparisons and against historical standard-of-care data, **Cevidoplenib** effectively reduced key disease markers, suggesting a potential new therapeutic avenue for these debilitating conditions.

Cevidoplenib's mechanism of action targets SYK, a critical enzyme in the signaling pathways of various immune cells. By inhibiting SYK, **Cevidoplenib** disrupts the activation of B cells and other immune cells that drive the autoimmune attacks characteristic of diseases like lupus and rheumatoid arthritis.^{[1][2][3]}

Systemic Lupus Erythematosus (SLE) Model: NZB/W F1 Mice

In the well-established NZB/W F1 mouse model of spontaneous lupus nephritis, oral administration of **Cevidoplenib** led to a significant reduction in the hallmarks of the disease. Over a 16-week treatment period, **Cevidoplenib** markedly decreased the levels of anti-dsDNA IgG autoantibodies, a key serological marker of SLE.^{[1][2]} Furthermore, the treatment ameliorated kidney damage, as evidenced by a significant reduction in proteinuria and glomerulonephritis.^{[1][2]}

A direct comparison was made with tofacitinib, a Janus kinase (JAK) inhibitor, which is also under investigation for autoimmune diseases.

Table 1: Comparison of **Cevidoplenib** and Tofacitinib in NZB/W F1 Mice

Parameter	Vehicle Control	Cevidoplenib (42 mg/kg)	Cevidoplenib (84 mg/kg)	Tofacitinib (30 mg/kg)
Anti-dsDNA IgG (U/ml)	~6000	~2000	~1500	~2500
Proteinuria (mg/dl)	~400	~100	~50	~150
Glomerular Hypercellularity Score	~2.5	~1.0	~0.5	~1.5

Data synthesized from preclinical studies.[\[1\]](#)[\[4\]](#)[\[5\]](#)

K/BxN Serum-Transferred Arthritis Model

In a mouse model of inflammatory arthritis induced by the transfer of K/BxN serum, **Cevidoplenib** demonstrated a potent anti-inflammatory effect. Treatment with **Cevidoplenib** significantly reduced ankle thickness and the overall arthritis index.[\[3\]](#) Notably, a combination of a suboptimal dose of **Cevidoplenib** with an anti-TNF α therapy, a standard of care in rheumatoid arthritis, resulted in a synergistic effect, significantly ameliorating synovitis.[\[1\]](#)[\[2\]](#) This suggests a potential for combination therapies to achieve greater efficacy.

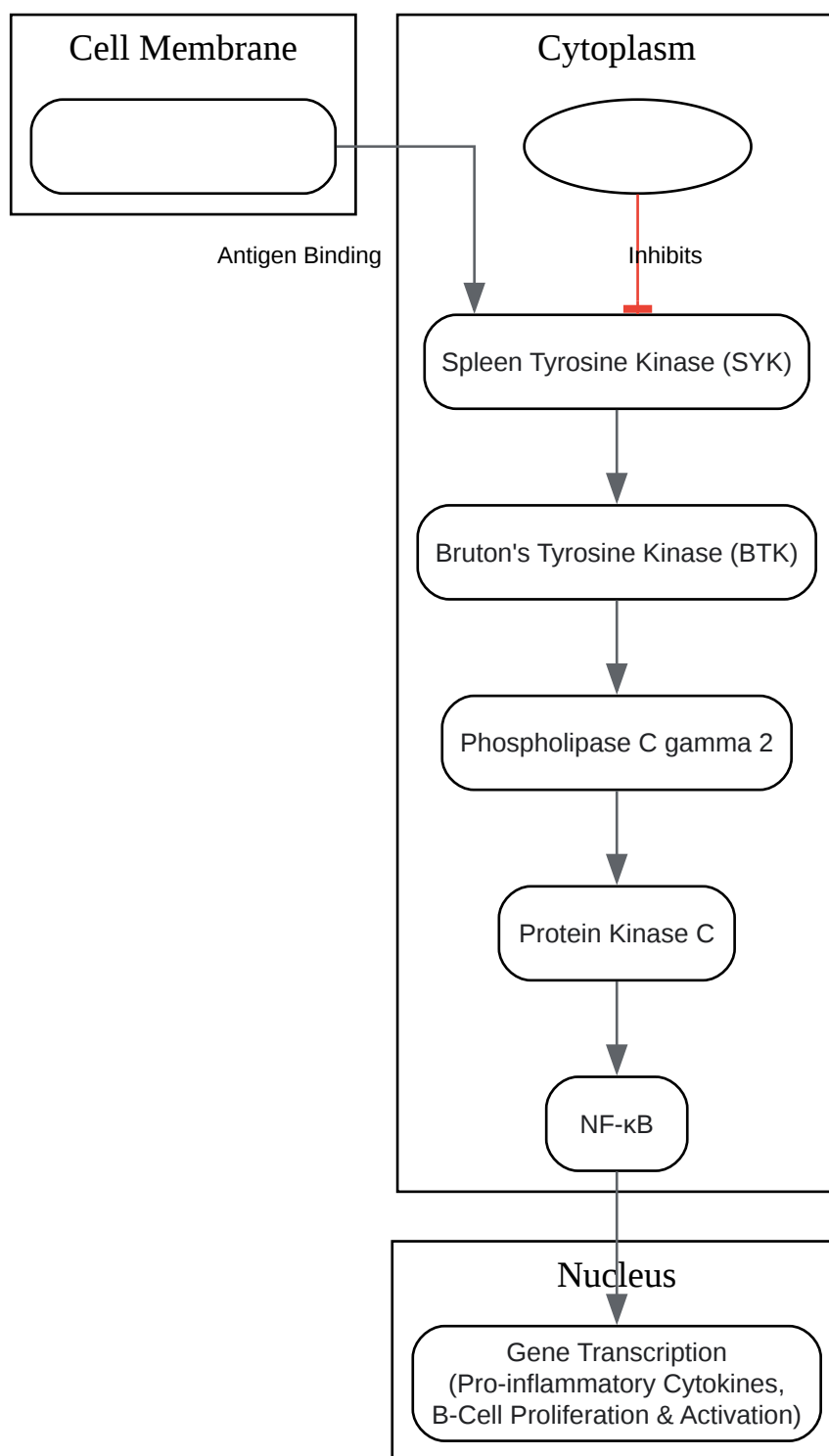
Table 2: Efficacy of **Cevidoplenib** in K/BxN Serum-Transferred Arthritis Model

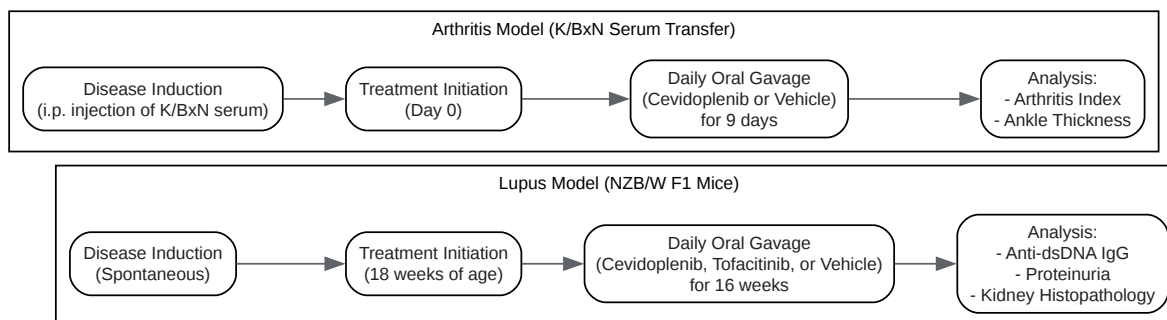
Treatment	Arthritis Index (Day 9)	Ankle Thickness (mm change from baseline, Day 9)
Vehicle Control	~10	~1.2
Cevidopenib (42 mg/kg)	~4	~0.5
Cevidopenib (84 mg/kg)	~2	~0.2
Anti-TNF α	~6	~0.7
Cevidopenib (suboptimal dose) + Anti-TNF α	~2	~0.3

Data synthesized from preclinical studies.[\[3\]](#)

Mechanism of Action and Experimental Workflow

Cevidopenib's therapeutic potential stems from its selective inhibition of SYK, which plays a pivotal role in immune receptor signaling in B cells and other inflammatory cells.[\[2\]](#) The following diagrams illustrate the signaling pathway and the general workflow of the preclinical studies.





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